molecular formula C16H18ClN3OS B5761093 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide

Cat. No. B5761093
M. Wt: 335.9 g/mol
InChI Key: NJZWRVOHAWZMCW-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of

Mechanism of Action

The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide can produce a range of biochemical and physiological effects in the body. These effects include an increase in the levels of various neurotransmitters, such as serotonin and dopamine, as well as an improvement in cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. This compound has been shown to produce a significant pharmacological effect at relatively low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide. One potential direction is to investigate the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for the production of this compound may help to improve its pharmacological properties and increase its potential for use in clinical settings.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with 2-furylethanamine to form 3-(2-furylmethylideneamino)phenylchloride. This intermediate is then reacted with piperazine-1-carbothioamide to produce the final product, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential application in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anticonvulsant and antidepressant agent.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(22)18-12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZWRVOHAWZMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide

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